molecular formula C13H16N2 B1297452 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-42-0

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1297452
CAS RN: 6208-42-0
M. Wt: 200.28 g/mol
InChI Key: MYUAGMGKBGUWEN-UHFFFAOYSA-N
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Description

“2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a member of beta-carbolines and has been used in the study of neurodegenerative diseases .


Synthesis Analysis

The synthesis of “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” involves the introduction of an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles . The synthesis process also involves the application of the cyclization of Schiff-bases .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is complex and involves various functional groups. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .


Chemical Reactions Analysis

The chemical reactions involving “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” are complex and involve various reactants and catalysts .

Scientific Research Applications

Anti-Cancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed and synthesized, which showed high anti-tumor activity . These derivatives were introduced with an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 μM and 100 μM against cancer cells .

Cystic Fibrosis Treatment

The compound has been studied as a potential treatment for Cystic Fibrosis (CF), a genetic disease with no effective treatment . The aim of the research was to predict the EC 50 value of 2,3,4,5-tetrahydro-1H-pyrido indole core as a novel chemotype of potentiators to establish a highly predicting quantitative structure-activity relationship model .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding orientations of all the synthesized compounds in the active site of c-Met . This helps in understanding the interaction of the compound with the target protein and can guide the design of more potent derivatives.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This provides insights into the dynamic behavior of the compound when it interacts with the target protein.

Design of Novel Derivatives

The compound serves as a core structure for the design of novel derivatives with potential therapeutic applications . By introducing different functional groups,

Safety and Hazards

“2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is harmful by inhalation, in contact with skin, and if swallowed. It also causes serious eye irritation .

Future Directions

The future directions of research on “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could involve further exploration of its antitumor properties and its potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-ethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-8-7-13-11(9-15)10-5-3-4-6-12(10)14-13/h3-6,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUAGMGKBGUWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343295
Record name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

6208-42-0
Record name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenylhydrazine hydrochloride (1 equiv) in ethanol was added 1-ethylpiperidin-4-one hydrochloride (1 equiv) and heated at 80° C. for 16 h. After completion of the reaction (monitored by LCMS). The reaction mixture was concentrated under vacuum and basified with aq. saturated NaHCO3, extracted with EtOAc, the organic layer was separated dried over sodium sulfate and concentrated under reduced pressure to obtain 2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. 1H NMR (CDCl3, free base) δ (ppm) 7.8 (bs, 1H), 7.4 (d, 1H), 7.2-7.0 (m, 3H), 3.7 (s, 2H), 2.9 (s, 4H), 2.7-2.6 (q, 2H), 1.2 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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